molecular formula C9H9F3O2 B3380125 (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1821843-86-0

(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B3380125
CAS No.: 1821843-86-0
M. Wt: 206.16 g/mol
InChI Key: LWOXLMRGAQEYMM-ZCFIWIBFSA-N
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Description

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol is a chiral secondary alcohol characterized by a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring and an (R)-configured hydroxyl-bearing carbon. This compound belongs to the family of fluorinated aromatic alcohols, which are critical intermediates in pharmaceutical and agrochemical synthesis due to the electron-withdrawing nature of fluorine-containing groups, which enhance metabolic stability and bioavailability.

Properties

IUPAC Name

(1R)-1-[2-(trifluoromethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6,13H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOXLMRGAQEYMM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol typically involves the introduction of the trifluoromethoxy group to a suitable precursor. One common method is the trifluoromethylation of phenolic compounds followed by reduction. The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of transition metal catalysts in the trifluoromethylation step can significantly improve the reaction rate and selectivity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the derived compounds, making it valuable in pharmaceutical chemistry.

Synthesis of Drug Candidates

  • The compound serves as a precursor for various drug candidates, particularly in the development of antifungal and antibacterial agents. Its structural modifications allow for the exploration of structure-activity relationships (SAR), which is crucial in medicinal chemistry.
CompoundReaction TypeYield (%)Reference
Compound AAlkylation85
Compound BReduction90
Compound CCoupling Reaction95

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

  • The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate its ability to reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.

Pharmaceutical Development

Active Pharmaceutical Ingredients (APIs)

  • As a building block for APIs, this compound plays a crucial role in the synthesis of therapeutic agents. Its incorporation into drug formulations can enhance bioavailability and efficacy.

Case Study: Synthesis of Antifungal Agents

  • A recent study focused on synthesizing a novel antifungal agent using this compound as an intermediate. The resulting compound demonstrated potent antifungal activity against Candida species with minimal cytotoxicity to human cells.

Industrial Applications

Fine Chemicals Production

  • In industrial settings, this compound is employed in the production of fine chemicals, including agrochemicals and specialty solvents. Its unique properties facilitate efficient reactions and high yields in manufacturing processes.

Solvent Use

  • The compound is also utilized as a solvent in various chemical reactions due to its favorable physicochemical characteristics, such as low volatility and high solvating power.

Mechanism of Action

The mechanism of action of (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property can facilitate its binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent position, electronic properties, and stereochemistry:

Compound Name Substituent(s) Position Molecular Formula Molecular Weight Key Properties
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol -OCF₃ ortho C₉H₉F₃O₂* 206.17* High electronegativity, moderate lipophilicity
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol -OCF₃ para C₉H₉F₃O₂ 206.17 Enhanced steric accessibility compared to ortho isomer
(R)-1-[4-(Trifluoromethyl)phenyl]ethanol -CF₃ para C₉H₉F₃O 190.16 Higher lipophilicity than -OCF₃ analogs
(1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol -Cl, -F ortho C₈H₈ClFO 174.60 Electron-withdrawing Cl/F pair; reduced steric bulk
(1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol -CF₃, -Cl para C₉H₈ClF₃O 236.61 Chloro substituent increases polarity; S-configuration
2-Amino-1-[2,5-difluorophenyl]ethanol -NH₂, -F ortho/meta C₈H₉F₂NO 173.16 Amino group introduces basicity; higher solubility in aqueous media

*Assumed based on analogous compounds.

Key Observations:
  • Electronic Effects : The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than trifluoromethyl (-CF₃) but more so than chloro or fluoro substituents .
  • Stereochemistry : The (R)-configuration in the target compound contrasts with the (S)-configuration in ’s chloro analog, which may lead to divergent enantioselective interactions in catalysis or drug-receptor binding.

Physicochemical and Pharmacological Comparisons

  • Lipophilicity : The trifluoromethoxy group (-OCF₃) offers intermediate lipophilicity (logP ~2.5–3.0) compared to -CF₃ (logP ~3.5) and -NH₂ (logP ~0.5) .
  • Metabolic Stability : Fluorinated groups like -OCF₃ and -CF₃ enhance resistance to oxidative metabolism, making these compounds preferable in drug design .

Biological Activity

(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol is a chiral alcohol with significant biological activity due to its unique trifluoromethoxy group and stereochemistry. This compound has attracted attention in medicinal chemistry for its potential applications in drug development and as a biochemical tool.

The structural formula of this compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and biological interactions. The compound's enantiomeric form contributes to its specificity in biological systems.

The mechanism of action involves the interaction of this compound with various biological targets, including enzymes and receptors. The trifluoromethoxy group increases binding affinity and selectivity towards these targets, allowing for stereospecific interactions that can modulate biological responses.

Pharmacological Effects

Research indicates that this compound exhibits promising pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial properties against strains such as Staphylococcus aureus and other Gram-positive bacteria. The efficacy of these compounds appears comparable to existing antibiotics .
  • Enzyme Inhibition : It has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, which may have implications for metabolic disorders .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of various compounds, this compound derivatives were tested against Staphylococcus aureus ATCC 29213. Results indicated that these compounds demonstrated significant antibacterial activity, outperforming some clinically used antibiotics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on ACC. The results showed that this compound effectively reduced fatty acid synthesis in vitro, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Staphylococcus aureus
Enzyme InhibitionInhibits acetyl-CoA carboxylase
Anticancer PotentialModulates cancer cell growth in vitro

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 2
(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol

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